

# **Application Notes and Protocols: In Vivo Dosing and Administration of Nafamostat in Rodents**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nafamostat |           |
| Cat. No.:            | B1217035   | Get Quote |

#### Introduction

Nafamostat mesylate is a broad-spectrum, synthetic serine protease inhibitor.[1][2][3] It is clinically utilized in some countries for treating conditions like acute pancreatitis and disseminated intravascular coagulation (DIC), and as an anticoagulant during hemodialysis.[2] [3] Its mechanism involves the inhibition of a wide range of proteases, including trypsin, thrombin, plasmin, and kallikrein.[4] More recently, Nafamostat has garnered significant interest for its potential antiviral properties, particularly its ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of coronaviruses like SARS-CoV-2.[5][6]

A critical consideration for in vivo studies is **Nafamostat**'s extremely short plasma half-life, reported to be between 8 and 23 minutes in humans.[2][7] This rapid clearance necessitates careful planning of administration routes and dosing frequencies to maintain effective concentrations at the target site. These application notes provide a summary of reported dosing regimens and detailed protocols for the administration of **Nafamostat** in rodent models to guide researchers in preclinical study design.

## Data Presentation: Nafamostat Dosing in Rodent Models

The following tables summarize quantitative data from various preclinical studies, detailing the administration routes, dosages, and experimental contexts for **Nafamostat** in rats, mice, and







hamsters.

Table 1: Summary of Nafamostat Dosing and Administration in Rat Models



| Indication /<br>Model | Strain             | Administrat<br>ion Route   | Dosage       | Vehicle /<br>Formulation                           | Key<br>Findings /<br>Notes                                                                   |
|-----------------------|--------------------|----------------------------|--------------|----------------------------------------------------|----------------------------------------------------------------------------------------------|
| Pharmacokin<br>etics  | Sprague-<br>Dawley | Intravenous<br>(IV)        | 2 mg/kg      | 5% DMSO                                            | Showed a multiexponen tial decline with an elimination half-life of ~1.39 hours. [4][8][9]   |
| Pharmacokin<br>etics  | Sprague-<br>Dawley | Oral (PO)                  | 20 mg/kg     | 10% DMSO<br>or 10%<br>DMSO with<br>10% Tween<br>80 | Rapidly<br>absorbed;<br>very low oral<br>bioavailability<br>(0.95% -<br>1.59%).[4][8]<br>[9] |
| Pharmacokin<br>etics  | Sprague-<br>Dawley | Intravenous<br>(IV)        | 1 mg/kg      | Not specified                                      | Rapid clearance, undetectable within 0.5 hours.[10]                                          |
| Pharmacokin<br>etics  | Sprague-<br>Dawley | Subcutaneou<br>s (SC)      | 20 mg/kg     | Not specified                                      | Detected for<br>up to 2 hours<br>post-<br>administratio<br>n.[10]                            |
| Spinal Cord<br>Injury | Not Specified      | Intraperitonea<br>I (i.p.) | 10 mg/kg/day | 0.9% Saline                                        | Effective<br>functional<br>recovery<br>when<br>administered<br>2-12 hours                    |



|                           |                    |                              |                         |                                             | post-injury.[1] [11]                                                                 |
|---------------------------|--------------------|------------------------------|-------------------------|---------------------------------------------|--------------------------------------------------------------------------------------|
| Acute<br>Pancreatitis     | Sprague-<br>Dawley | Intravenous<br>(IV) Infusion | 5, 10, or 25<br>μg/kg/h | Saline                                      | Dose-dependently reduced mortality and histological evidence of pancreatitis. [12]   |
| Exertional<br>Heat Stroke | Sprague-<br>Dawley | Intraperitonea<br>I (i.p.)   | 0.5 mg/kg               | Not specified<br>(solution of<br>0.5 mg/mL) | Significantly improved the 72-hour survival rate compared to the untreated group.[7] |

Table 2: Summary of **Nafamostat** Dosing and Administration in Other Rodent Models (Mouse & Hamster)



| Indication /<br>Model   | Species /<br>Strain              | Administrat<br>ion Route   | Dosage            | Vehicle /<br>Formulation | Key<br>Findings /<br>Notes                                                                                  |
|-------------------------|----------------------------------|----------------------------|-------------------|--------------------------|-------------------------------------------------------------------------------------------------------------|
| SARS-CoV-2<br>Infection | Mouse<br>(BALB/c)                | Intraperitonea<br>I (i.p.) | 20 mg/kg          | PBS                      | Less effective than intranasal route; produced a <5-fold reduction in lung viral titers.[13]                |
| SARS-CoV-2<br>Infection | Mouse<br>(BALB/c &<br>K18-hACE2) | Intranasal<br>(i.n.)       | 0.3 or 3<br>mg/kg | DMEM                     | Pre-treatment<br>with 3 mg/kg<br>resulted in a<br>nearly 2-log<br>reduction in<br>lung viral<br>titers.[13] |
| Pancreatic<br>Tumor     | Mouse<br>(SCID)                  | Intraperitonea<br>I (i.p.) | 30 mg/kg          | Not specified            | Suppressed tumor growth when combined with gemcitabine. [14]                                                |
| Pruritus<br>(Itching)   | Mouse (ICR)                      | Intraperitonea<br>I (i.p.) | 1-10 mg/kg        | Not specified            | Dose-dependently inhibited scratching induced by compound 48/80.[14]                                        |



| SARS-CoV-2<br>Chemoproph<br>ylaxis | Hamster<br>(Syrian<br>Golden) | Intranasal<br>(i.n.) | 5 mg/kg<br>(twice daily) | Water | Prevented airborne transmission and significantly lowered viral RNA in nasal turbinates.[5] |
|------------------------------------|-------------------------------|----------------------|--------------------------|-------|---------------------------------------------------------------------------------------------|
|------------------------------------|-------------------------------|----------------------|--------------------------|-------|---------------------------------------------------------------------------------------------|

## **Visualized Workflows and Pathways**

dot digraph "experimental\_workflow" { graph [bgcolor="#FFFFF", compound=true, concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Roboto,Arial,sans-serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11, margin="0.1,0.1"];

subgraph "cluster\_prep" { label="Phase 1: Preparation"; bgcolor="#F1F3F4"; style="rounded"; acclimatization [label="Animal Acclimatization\n(e.g., 7 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grouping [label="Randomization &\nGroup Assignment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug\_prep [label="Nafamostat Formulation\n(Vehicle Selection & Dissolution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimatization -> grouping -> drug\_prep; }

subgraph "cluster\_admin" { label="Phase 2: Administration & Monitoring"; bgcolor="#F1F3F4"; style="rounded"; admin [label="**Nafamostat** Administration\n(Select Route: IV, IP, PO, IN, SC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Post-Administration Monitoring\n(Clinical Signs, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; admin - > monitoring; }

subgraph "cluster\_analysis" { label="Phase 3: Endpoint Analysis"; bgcolor="#F1F3F4"; style="rounded"; sampling [label="Sample Collection\n(Blood, Tissues)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Endpoint Measurement\n(e.g., Viral Titer, Biomarkers, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis &\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling -> analysis -> data; }

## Methodological & Application





drug\_prep -> admin [lhead=cluster\_admin, ltail=cluster\_prep, minlen=2]; monitoring -> sampling [lhead=cluster\_analysis, ltail=cluster\_admin, minlen=2]; } caption [label="Fig 1. General experimental workflow for in vivo **Nafamostat** studies in rodents.", shape=plaintext, fontname="Roboto,Arial,sans-serif", fontsize=10]; }

dot digraph "tmprss2\_pathway" { graph [bgcolor="#FFFFF", compound=true, concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Roboto,Arial,sans-serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11, margin="0.1,0.1"]; edge [fontname="Roboto,Arial,sans-serif", fontsize=10];

subgraph "cluster\_virus" { label="Extracellular"; bgcolor="#F1F3F4"; style=invis; virus [label="SARS-CoV-2", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster\_cell" { label="Host Cell Membrane"; bgcolor="#F1F3F4"; style="rounded"; ace2 [label="ACE2 Receptor", fillcolor="#5F6368", fontcolor="#FFFFFF"]; tmprss2 [label="TMPRSS2 Protease", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster\_inhibitor" { label=""; bgcolor="#F1F3F4"; style=invis; **nafamostat** [label="**Nafamostat**", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

entry [label="Viral Entry &\nMembrane Fusion", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; infection [label="Cellular Infection", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

virus -> ace2 [label="1. Binding"]; ace2 -> tmprss2 [label="2. S-Protein Priming", style=dashed, arrowhead=none]; tmprss2 -> entry [label="3. Cleavage & Activation", color="#34A853"]; nafamostat -> tmprss2 [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; entry -> infection; } caption [label="Fig 2. Nafamostat inhibits SARS-CoV-2 entry by blocking the TMPRSS2 protease.", shape=plaintext, fontname="Roboto,Arial,sans-serif", fontsize=10]; }

dot digraph "pharmacokinetics\_workflow" { graph [bgcolor="#FFFFF", compound=true, concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Roboto,Arial,sans-serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11, margin="0.1,0.1"]; edge [fontname="Roboto,Arial,sans-serif", fontsize=10];



start [label="Rodent Dosing\n(IV or PO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; blood\_collection [label="Serial Blood Sampling\n(Defined Time Points)", fillcolor="#FBBC05", fontcolor="#202124"]; processing [label="Plasma Separation\n(Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Solid Phase Extraction\nof Nafamostat from Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="LC-MS/MS Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk\_calc [label="Pharmacokinetic Parameter Calculation\n(t½, Cmax, AUC, Bioavailability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="PK Profile", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> blood\_collection; blood\_collection -> processing; processing -> extraction; extraction -> analysis; analysis -> pk\_calc; pk\_calc -> end; } caption [label="Fig 3. Workflow for pharmacokinetic analysis of **Nafamostat** in rodents.", shape=plaintext, fontname="Roboto,Arial,sans-serif", fontsize=10]; }

## **Experimental Protocols**

These protocols provide detailed, step-by-step methodologies for common routes of **Nafamostat** administration in rodents. All procedures should be performed under an approved animal care and use protocol.

## **Protocol 1: Intraperitoneal (IP) Injection**

This route is common for systemic delivery and is used in various models, including spinal cord injury and oncology.[1][14]

- Materials:
  - Nafamostat mesylate
  - Sterile vehicle (e.g., 0.9% saline)
  - Sterile syringes (1 mL or 3 mL)
  - Needles (23-27 gauge, depending on animal size)[15]
  - 70% Ethanol for disinfection



- Appropriate animal restraint device or towel
- Animal Preparation:
  - Accurately weigh the animal to calculate the precise injection volume.
  - Prepare the Nafamostat solution. For a 10 mg/kg dose in a 250g rat using a 1 mg/mL solution, the injection volume would be 2.5 mL.[1] Ensure the final volume does not exceed recommended guidelines (e.g., <10 mL/kg for rats).[15]</li>
  - Warm the solution to room or body temperature to minimize discomfort.[15]

#### Procedure:

- Restrain the rodent securely. For rats, a two-person technique is often preferred.[15] One
  person restrains the animal while the other injects.
- Position the animal in dorsal recumbency (on its back) with the head slightly lower than the body to allow abdominal organs to shift away from the injection site.
- Identify the injection landmark: the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and other vital organs.[15]
- Insert the needle, bevel up, at a 30-40° angle into the identified quadrant. The depth of insertion should be just enough for the entire bevel to penetrate the abdominal wall.
- Aspirate gently by pulling back the plunger to ensure no blood or intestinal contents are drawn. If either is present, withdraw the needle and prepare a new sterile injection.
- Inject the solution at a steady pace.
- Withdraw the needle and return the animal to its cage.
- Post-Administration Monitoring:
  - Observe the animal for at least 15-30 minutes for any immediate adverse reactions.



 Monitor for signs of distress, pain (e.g., hunched posture, piloerection), or injection site complications over the next 24 hours.

## **Protocol 2: Intravenous (IV) Injection (Tail Vein)**

IV administration provides 100% bioavailability and is the gold standard for pharmacokinetic studies.[4][8][16]

- Materials:
  - Nafamostat mesylate
  - Sterile vehicle (e.g., 5% DMSO in saline)[4]
  - Sterile syringes (1 mL)
  - Needles (25-30 gauge)
  - A warming device (heat lamp or warming pad)
  - A rodent restraint device
- Animal Preparation:
  - Calculate the required dose and volume based on the animal's body weight.
  - Place the animal in the restraint device.
  - Warm the animal's tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes. This causes vasodilation of the lateral tail veins, making them easier to visualize and access.

#### Procedure:

- Position the tail and wipe it with 70% ethanol. The two lateral tail veins should be visible.
- Hold the tail securely and introduce the needle, bevel up, into one of the lateral veins at a shallow angle (~15-20 degrees).



- Advance the needle slightly within the vein. Correct placement may be confirmed by a small "flash" of blood in the needle hub.
- Inject the solution slowly and steadily. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
- After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
- Post-Administration Monitoring:
  - Monitor the animal for any signs of distress.
  - Check the tail for signs of hematoma or necrosis in the hours following the injection.

## **Protocol 3: Intranasal (IN) Instillation**

This route is ideal for targeting the respiratory tract, as demonstrated in studies of respiratory viruses.[5][13]

- Materials:
  - Nafamostat mesylate
  - Sterile vehicle (e.g., water, PBS, or DMEM)[5][13]
  - Micropipette with sterile tips
  - Light anesthesia (e.g., isoflurane)
- · Animal Preparation:
  - Prepare the Nafamostat solution at the desired concentration. Total volumes are typically small (e.g., 50 μL for mice).[13]
  - Briefly anesthetize the animal until it is sedated but still breathing regularly.
- Procedure:



- Hold the animal in a supine position.
- $\circ$  Using a micropipette, carefully dispense half of the total volume (e.g., 25  $\mu$ L) into one nostril.
- Allow the animal to inhale the droplet.
- Dispense the remaining volume into the other nostril.
- Hold the animal in the same position for a few moments to ensure the full dose is inhaled into the respiratory tract.
- Post-Administration Monitoring:
  - Monitor the animal until it has fully recovered from anesthesia.
  - Observe for any signs of respiratory distress.

## **Protocol 4: Oral Gavage (PO)**

Oral gavage ensures accurate dosing when oral administration is required, though **Nafamostat** has very low oral bioavailability.[4][8][9]

- Materials:
  - Nafamostat mesylate
  - Vehicle (e.g., 10% DMSO in water)[4]
  - Oral gavage needle (a metal tube with a ball-tip to prevent esophageal injury)
  - Syringe
- Animal Preparation:
  - Calculate the dose based on body weight.
  - Select the appropriate size gavage needle for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).



#### Procedure:

- Restrain the animal securely, ensuring the head and body are aligned to create a straight path to the esophagus.
- Gently insert the gavage needle into the mouth, just off-center to avoid the trachea.
- Advance the needle along the roof of the mouth and down the esophagus until it reaches the stomach. The animal should swallow as the tube passes down the esophagus. Do not force the needle; if resistance is met, withdraw and restart.
- Once the needle is in place, deliver the solution.
- Smoothly withdraw the needle in a single motion.
- Post-Administration Monitoring:
  - Return the animal to its cage and observe for any signs of distress, particularly respiratory issues, which could indicate accidental administration into the lungs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Delayed administration of nafamostat mesylate inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Nafamostat as Chemoprophylaxis for SARS-CoV-2 Infection in Hamsters PMC [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 6. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nafamostat mesylate augments survival in rats afflicted by exertional heat stroke PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Antiviral Efficacy of Subcutaneous Nafamostat Formulated with Glycyrrhizic Acid against SARS-CoV-2 in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nafamostat mesilate on the course of acute pancreatitis. Protective effect on peritoneal permeability and relation with supervening pulmonary distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Dosing and Administration of Nafamostat in Rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217035#in-vivo-dosing-and-administration-routes-for-nafamostat-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com